

A Technical Guide to the Isotopic Purity of Stearic Acid-d35

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Compound of Interest		
Compound Name:	Stearic Acid-d35	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of **Stearic Acid-d35**, a critical internal standard and tracer in metabolic research, lipidomics, and pharmaceutical development. This document outlines the specifications of commercially available **Stearic Acid-d35**, details the experimental protocols for determining its isotopic enrichment, and illustrates its application in metabolic pathway analysis.

Quantitative Data on Isotopic Purity

The isotopic purity of **Stearic Acid-d35** is a key parameter for its use as an internal standard, ensuring accurate quantification of its unlabeled counterpart. Below is a summary of the isotopic and chemical purity specifications from various commercial suppliers.



Supplier/Source	Isotopic Purity Specification	Chemical Purity Specification	Other Notes
Cayman Chemical	≥99% deuterated forms (d1-d35)[1]	Not specified	Formula: C18HD35O2[1]
Sigma-Aldrich	98 atom % D[2]	99% (CP)[2]	Mass shift: M+35[2]
Cambridge Isotope Laboratories	98%	98%[3]	Formula: CD3(CD2)16COOH[3]
Santa Cruz Biotechnology	≥98%	Not specified	
FB Reagents	98% (>99% available on request)[4]	99%[4]	Deuterium enrichment: 98%[4]
MedchemExpress	Not specified	98.68%	

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of deuterated compounds like **Stearic Acid-d35** relies on robust analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[5] These methods allow for the precise measurement of the degree and location of deuterium incorporation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of fatty acids due to its high sensitivity and ability to separate complex mixtures. For the analysis of **Stearic Acid-d35**, the fatty acid is first derivatized to a more volatile form, typically a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.

- 2.1.1. Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
- Hydrolysis: To a known quantity of Stearic Acid-d35, add 1 mL of 0.5 M NaOH in methanol.
 Heat the mixture at 100°C for 10 minutes to ensure complete hydrolysis if the fatty acid is in a lipid matrix.



- Methylation: After cooling, add 2 mL of 14% (w/v) boron trifluoride (BF₃) in methanol. Heat the mixture again at 100°C for 5 minutes to methylate the free fatty acid.
- Extraction: Cool the sample and add 1 mL of hexane and 1 mL of a saturated NaCl solution.
 Vortex the mixture and centrifuge to separate the phases.
- Collection: Carefully collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.

2.1.2. GC-MS Instrumentation and Parameters

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: DB-225, 30 m x 0.25 mm i.d., 0.25 μm film thickness, or equivalent.
- Injection Volume: 1 μL.
- Inlet Temperature: 250°C.
- Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-500.

2.1.3. Data Analysis

The isotopic purity is determined by analyzing the mass spectrum of the derivatized **Stearic Acid-d35**. The relative abundances of the molecular ions corresponding to different deuterated isotopologues (e.g., d34, d35) are used to calculate the isotopic enrichment.

High-Resolution Mass Spectrometry (HR-MS)



HR-MS, often coupled with liquid chromatography (LC), provides highly accurate mass measurements, allowing for the differentiation of isotopologues with very small mass differences.[5][6]

2.2.1. Sample Preparation

Stearic Acid-d35 can be directly infused or injected into the LC-MS system after dissolution in an appropriate solvent like methanol or isopropanol.

2.2.2. LC-HR-MS Instrumentation and Parameters

- Liquid Chromatograph: Thermo Scientific Vanquish UHPLC or equivalent.
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to elute stearic acid.
- Mass Spectrometer: Thermo Scientific Orbitrap Exploris or equivalent high-resolution mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Resolution: >100,000.
- Scan Range: m/z 200-400.

2.2.3. Data Analysis

The high resolution of the mass spectrometer allows for the clear separation of the isotopic peaks. The isotopic purity is calculated from the relative intensities of the H/D isotopolog ions after correcting for the natural isotopic contributions of other elements (e.g., ¹³C).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and to quantify isotopic enrichment.[5] For highly deuterated compounds, Deuterium NMR (2H NMR) is a powerful technique.

2.3.1. Sample Preparation

Dissolve a sufficient amount of **Stearic Acid-d35** in a non-deuterated solvent (e.g., chloroform, DMSO).

2.3.2. NMR Instrumentation and Parameters

- Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a deuterium probe.
- Experiment: 1D ²H NMR.
- Solvent: Non-deuterated solvent.
- Reference: An internal standard with a known deuterium concentration or an external reference.

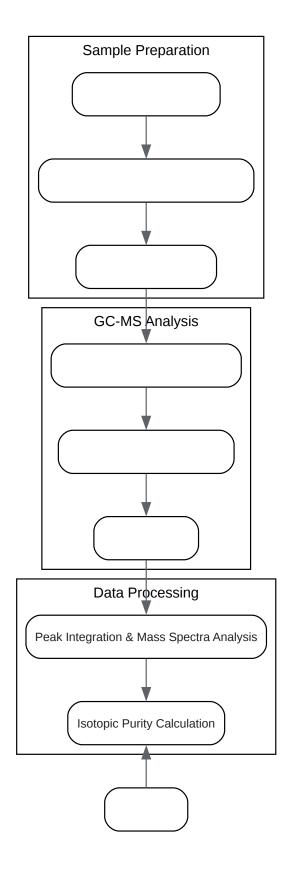
2.3.3. Data Analysis

The integral of the deuterium signals is proportional to the number of deuterium atoms at each position. The overall isotopic enrichment can be determined by comparing the total integral to that of a known standard.

Visualization of Workflows and Pathways Analytical Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for determining the isotopic purity of **Stearic Acid-d35** using GC-MS.





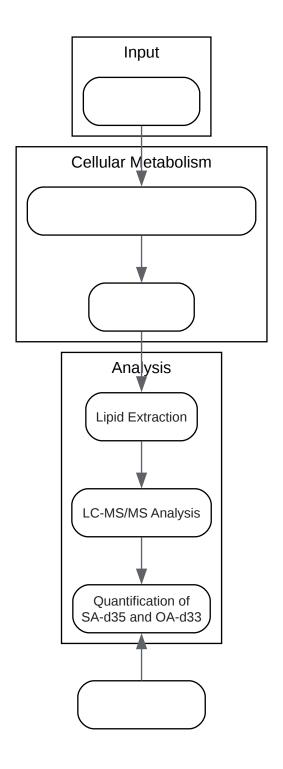
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Caption: GC-MS workflow for isotopic purity analysis.



Application in Metabolic Fate Analysis

Stearic Acid-d35 is an invaluable tracer for studying the metabolic fate of stearic acid. A primary metabolic pathway is the desaturation of stearic acid to oleic acid, a reaction catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[8]



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Caption: Metabolic fate analysis of Stearic Acid-d35.

Conclusion

The isotopic purity of **Stearic Acid-d35** is a fundamental parameter that underpins its utility in quantitative and metabolic research. This guide has provided a summary of the available purity data, detailed methodologies for its verification, and illustrated its application in a key metabolic pathway. For researchers, scientists, and drug development professionals, a thorough understanding and rigorous assessment of the isotopic purity of deuterated standards are essential for generating accurate and reproducible data.

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